1-Bromo-3-(2-methoxyethoxy)methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

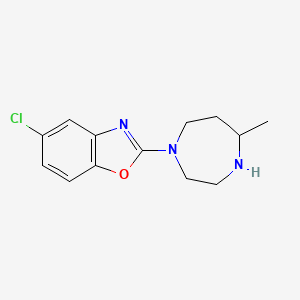

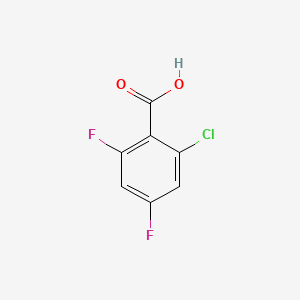

1-Bromo-3-(2-methoxyethoxy)methylbenzene is a chemical compound with the molecular formula C10H13BrO2 . It has a molecular weight of 245.11 .

Synthesis Analysis

The synthesis of 1-Bromo-3-(2-methoxyethoxy)methylbenzene involves the use of 2-Bromoethyl methyl ether as a starting reagent . The kinetics of the potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone at 15 and 25°C has been investigated .Molecular Structure Analysis

The InChI code for 1-Bromo-3-(2-methoxyethoxy)methylbenzene is 1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10 (11)7-9/h2-4,7H,5-6,8H2,1H3 . The molecule contains a total of 33 bonds, including 16 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 3 aliphatic ethers .Physical And Chemical Properties Analysis

1-Bromo-3-(2-methoxyethoxy)methylbenzene is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Coenzyme Q

- Summary of the Application : “1-Bromo-3-(2-methoxyethoxy)methylbenzene” is used as a key intermediate in the synthesis of Coenzyme Q . Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems . It also acts as an antioxidant by reducing free radicals and is widely used in the treatment of cardiovascular disease and mitochondrial disorders .

- Methods of Application or Experimental Procedures : The synthesis involves a series of reactions starting from 3,4,5-trimethoxytoluene . The first step involves bromination using a NaBr–H2O2 system in acetic acid, producing a compound in quantitative yield . The compound is then treated with a CH3ONa–CH3OH system in the presence of cuprous Bromide (CuBr) at 80 °C for 2 hours, yielding another compound . This compound is then brominated again using a NaBr–H2O2 system to produce a final compound .

- Results or Outcomes : The overall yield of the synthesis was demonstrated to be 80% on a multi-gram scale .

Safety And Hazards

This compound is considered hazardous. It is combustible and can cause harm if inhaled, comes into contact with skin, or if swallowed . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Propiedades

IUPAC Name |

1-bromo-3-(2-methoxyethoxymethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVCPDALWVZRAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681333 |

Source

|

| Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2-methoxyethoxy)methylbenzene | |

CAS RN |

1251156-96-3 |

Source

|

| Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572930.png)

![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)

![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)